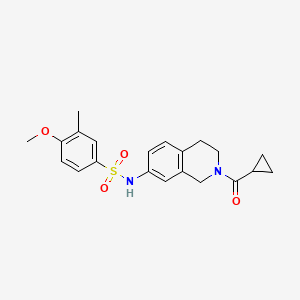
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a tetrahydroisoquinoline ring attached to a cyclopropanecarbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Catalytic Applications
Research demonstrates the catalytic potential of related benzenesulfonamide derivatives in organic synthesis. For instance, a study on rhodium-catalyzed cyanation using chelation-assisted C-H bonds employed a related sulfonamide as an efficient cyanating reagent. This methodology facilitated the synthesis of various benzonitrile derivatives, showcasing the reagent's utility in formal synthesis processes, including the production of isoquinoline alkaloids like menisporphine (Manthena Chaitanya et al., 2013).
Photoreactions and Mechanisms
Another study focused on the photoinduced electron transfer reactions involving methoxy-substituted cyclopropane derivatives. It highlighted the degenerate rearrangement of these compounds, elucidating the mechanism through spectroscopic methods. This research provided insights into the reaction pathways and energetics underlying these photoreactions, contributing to the understanding of complex organic reaction mechanisms (H. Ikeda et al., 2003).
Structural and Spectroscopic Studies
The structural and spectroscopic properties of sulfonamide analogs have been thoroughly investigated, shedding light on their interactions with metal ions. For example, a study on the syntheses and properties of Zinquin-related fluorophores explored how these compounds interact with Zn(II), demonstrating shifts in their ultraviolet/visible spectra upon metal binding. This research is pivotal in developing fluorescent probes for bioimaging and metal ion detection (M. Kimber et al., 2003).
Crystallography and Molecular Interactions
Crystallographic analyses offer profound insights into molecular structures and interactions. One study detailed the crystal structure of a sulfonylurea derivative, revealing intramolecular and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the molecular basis of chemical reactivity and the design of novel compounds with specific properties (Thomas Gelbrich et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-11-19(7-8-20(14)27-2)28(25,26)22-18-6-5-15-9-10-23(13-17(15)12-18)21(24)16-3-4-16/h5-8,11-12,16,22H,3-4,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGISZNWVGLGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)
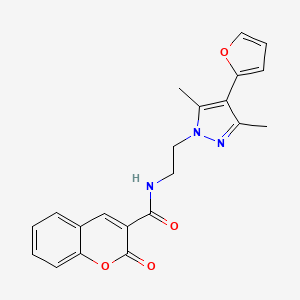
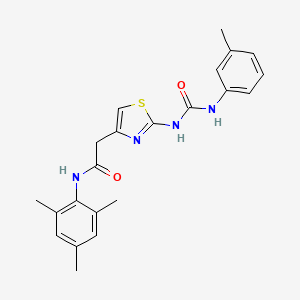
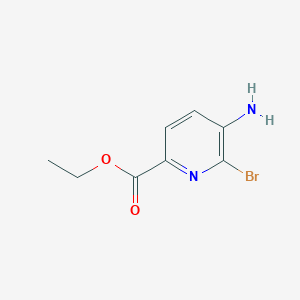
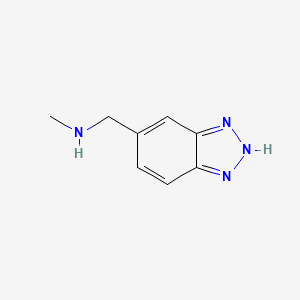
![3-[(9-Methylpurin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)
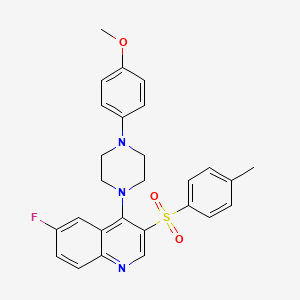
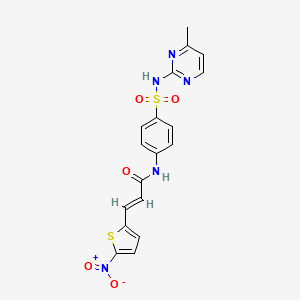
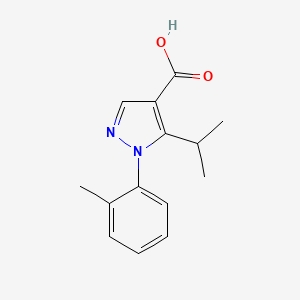
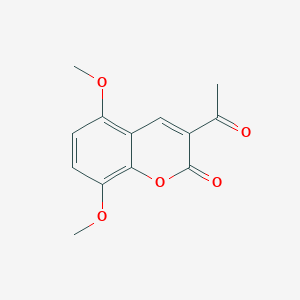
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2449141.png)
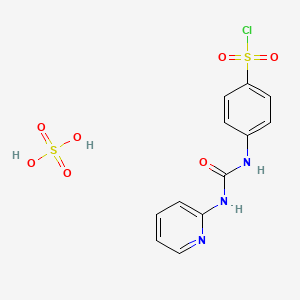
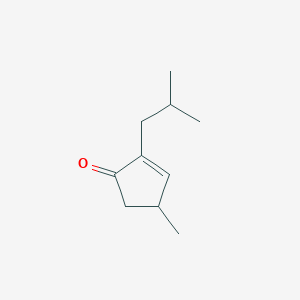
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)